3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c21-12-14-2-1-3-16(10-14)20(25)22-7-8-24-19(15-4-5-15)11-18(23-24)17-6-9-26-13-17/h1-3,6,9-11,13,15H,4-5,7-8H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLOBFCLDAIGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC(=C3)C#N)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be added through cyclopropanation reactions.
Formation of the Benzamide Core: The benzamide core can be synthesized through amidation reactions involving benzoyl chloride and an appropriate amine.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Conditions may include the use of strong acids or bases, and various catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Materials Science: In the development of novel materials with unique electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Functional Groups
The compound’s uniqueness lies in its combination of thiophene, cyclopropyl, and cyano groups. Below is a comparative analysis with analogs from literature:
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
Research Findings and Challenges
- Bioactivity : Pyrazole-thiophene hybrids demonstrate anti-inflammatory and anticancer activity in preclinical studies, though the target compound’s efficacy remains untested .
- Stability: Cyclopropyl-containing analogs show 20–30% higher metabolic stability in liver microsomes compared to non-cyclopropyl derivatives .
- Synthetic Challenges : Multi-step synthesis requires precise control over regioselectivity in pyrazole functionalization and amide coupling yields .
Biological Activity
3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.42 g/mol. The compound features a cyano group, a benzamide moiety, and a cyclopropyl-substituted thiophene ring, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
- Introduction of the Cyclopropyl Group : Cyclopropyl substituents can be introduced via cyclopropanation reactions.
- Coupling Reactions : The final product is synthesized through coupling reactions that link the pyrazole and thiophene moieties to the benzamide structure.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structural features can inhibit cancer cell proliferation across various cell lines. Notably, compounds with IC50 values in the low micromolar range (e.g., 0.2–1.7 µM) demonstrate significant antiproliferative activity against human cancer cells such as MCF-7 and A549 .
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 0.55 | MCF-7 |
| Compound B | 0.16 | A549 |
| 3-cyano-N-(...) | N/A | N/A |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors, potentially inhibiting their activity.
- Signal Pathway Modulation : Interference with signaling pathways crucial for cancer cell survival and proliferation.
Case Studies
- Study on Structural Analogues : Research has shown that analogues of benzamide derivatives exhibit varying degrees of anticancer activity, with some showing superior potency compared to standard chemotherapeutic agents like doxorubicin .
- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can significantly reduce tumor size and improve survival rates when administered at specific dosages.
Q & A
Basic: What are the optimal synthetic routes for 3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, and how can reaction yields be improved?
Answer:
Synthesis typically involves multi-step reactions, including cyclopropane ring formation, pyrazole-thiophene coupling, and benzamide conjugation. Key steps require precise temperature control (e.g., 0–5°C for exothermic steps) and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to stabilize intermediates . Catalysts such as palladium complexes may enhance coupling efficiency. To improve yields:
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .
- Monitor reactions with TLC or HPLC to terminate at optimal conversion points .
Basic: Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; thiophene protons at δ 7.0–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C21H19N4OS: 399.12) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for validating synthetic accuracy .
Basic: How can researchers assess the solubility and formulation stability of this compound for in vitro assays?
Answer:
- Solubility Screening: Test in DMSO (stock solutions), PBS, or simulated biological fluids. Use dynamic light scattering (DLS) to detect aggregation .
- Stability Studies: Incubate at physiological pH (7.4) and 37°C; monitor degradation via HPLC over 24–72 hours .
Basic: What methodologies are recommended for preliminary evaluation of its biological activity?
Answer:
- Enzyme Inhibition Assays: Use fluorescence-based or colorimetric kits (e.g., kinase or protease targets) at 1–100 µM concentrations .
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (IC50 determination) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Systematic Substituent Variation: Modify the cyclopropyl, thiophene, or benzamide groups. For example, replace thiophen-3-yl with thiophen-2-yl to assess steric effects .
- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinities toward targets like kinases or GPCRs .
- In Vitro Validation: Compare IC50 values of analogs in dose-response assays .
Advanced: What experimental strategies are effective for studying target engagement and interaction mechanisms?
Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) with immobilized targets .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by monitoring protein thermal stability shifts .
Advanced: How should researchers resolve contradictions in spectral data or bioactivity results between batches?
Answer:
- Multi-Technique Cross-Validation: Combine NMR, MS, and IR to identify impurities or stereoisomers .
- Bioassay Replication: Repeat assays with independent batches and include positive/negative controls to rule out batch-specific artifacts .
Advanced: What computational approaches are suitable for predicting metabolic pathways and off-target effects?
Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate permeability, cytochrome P450 interactions, and toxicity .
- Molecular Dynamics (MD) Simulations: Model interactions with blood proteins (e.g., human serum albumin) to predict pharmacokinetics .
Advanced: How can the compound’s stability under physiological conditions be systematically evaluated?
Answer:
- Forced Degradation Studies: Expose to oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions; analyze degradation products via LC-MS .
- Plasma Stability Assays: Incubate with human/animal plasma; quantify parent compound remaining via LC-MS/MS over 24 hours .
Advanced: What strategies are recommended for elucidating metabolic pathways in preclinical models?
Answer:
- In Vitro Microsomal Assays: Use liver microsomes (human/rat) with NADPH cofactors; identify metabolites via UPLC-QTOF-MS .
- In Vivo Radiolabeling: Administer 14C-labeled compound to track excretion routes and major metabolites in urine/feces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
